molecular formula C10H7F5OS B12636489 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene CAS No. 921603-76-1

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene

Cat. No.: B12636489
CAS No.: 921603-76-1
M. Wt: 270.22 g/mol
InChI Key: AWVOJZVMKJRCRO-UHFFFAOYSA-N
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Description

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene is a fluorinated organic compound known for its unique chemical structure and properties. This compound features a methoxy group and a pentafluoropropenyl group attached to a benzene ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1,2,3,3,3-pentafluoropropene with a suitable methoxy-substituted benzene derivative. One common method includes the use of 4-methoxyphenylmagnesium bromide as a starting material, which reacts with 1,2,3,3,3-pentafluoropropene under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated state.

    Substitution: The methoxy and pentafluoropropenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The pentafluoropropenyl group can interact with various enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

  • 1-Methoxy-4-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene
  • 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene

Uniqueness: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene stands out due to the presence of both a methoxy group and a pentafluoropropenyl group attached to the benzene ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

921603-76-1

Molecular Formula

C10H7F5OS

Molecular Weight

270.22 g/mol

IUPAC Name

1-methoxy-2-(1,2,3,3,3-pentafluoroprop-1-enylsulfanyl)benzene

InChI

InChI=1S/C10H7F5OS/c1-16-6-4-2-3-5-7(6)17-9(12)8(11)10(13,14)15/h2-5H,1H3

InChI Key

AWVOJZVMKJRCRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC(=C(C(F)(F)F)F)F

Origin of Product

United States

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